molecular formula C6H15NO B6279100 (2R)-1-(ethylamino)butan-2-ol CAS No. 1867059-33-3

(2R)-1-(ethylamino)butan-2-ol

Cat. No.: B6279100
CAS No.: 1867059-33-3
M. Wt: 117.2
InChI Key:
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Description

“(2R)-1-(ethylamino)butan-2-ol” is a chiral compound. Chiral compounds have non-superimposable mirror images, often referred to as enantiomers . The “R” in “this compound” refers to the configuration of the chiral center, following the Cahn-Ingold-Prelog priority rules .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using Fischer Projection Structures . These structures represent the 3D configuration of molecules in a 2D format, making it easier to understand the spatial arrangement of atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. For instance, its reactivity, solubility, melting point, boiling point, etc., would be determined by the arrangement of atoms in the molecule .

Mechanism of Action

The mechanism of action of “(2R)-1-(ethylamino)butan-2-ol” would depend on its application. For instance, if it’s used as a reactant in a chemical reaction, its mechanism of action would involve participating in the reaction to form the desired product .

Safety and Hazards

The safety and hazards associated with “(2R)-1-(ethylamino)butan-2-ol” would depend on its physical and chemical properties. For instance, if it’s a volatile and flammable compound, it could pose fire and inhalation hazards .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-1-(ethylamino)butan-2-ol involves the conversion of a starting material into an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include the protection of a functional group, the formation of a carbon-carbon bond, and the deprotection of the functional group.", "Starting Materials": [ "Ethylamine", "2-butanone", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Sodium acetate" ], "Reaction": [ "Step 1: Protection of the carbonyl group in 2-butanone with acetic anhydride and sodium acetate to form the acetyl derivative.", "Step 2: Reduction of the acetyl derivative with sodium borohydride to yield (2R)-1-(hydroxy)butan-2-ol.", "Step 3: Protection of the hydroxyl group in (2R)-1-(hydroxy)butan-2-ol with methanol and hydrochloric acid to form the methyl ether derivative.", "Step 4: Reaction of the methyl ether derivative with ethylamine in the presence of sodium hydroxide to form (2R)-1-(ethylamino)butan-2-ol.", "Step 5: Deprotection of the hydroxyl group in (2R)-1-(ethylamino)butan-2-ol with hydrochloric acid to yield the final product." ] }

CAS No.

1867059-33-3

Molecular Formula

C6H15NO

Molecular Weight

117.2

Purity

80

Origin of Product

United States

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